GR 87389

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

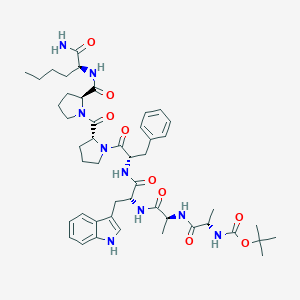

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)/t28-,29-,34-,35+,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKQVVKMIIQFE-DWZVVYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Seroconversion Window: A Technical Guide to 4th Generation HIV Immunoassays

For Immediate Release

This technical guide provides an in-depth analysis of the HIV seroconversion window period utilizing 4th generation immunoassays. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on assay performance, details experimental methodologies, and presents visual workflows to elucidate the technological advantages of these advanced diagnostic tools. The implementation of 4th generation assays, which simultaneously detect both HIV-1 p24 antigen and HIV-1/2 antibodies, has significantly reduced the diagnostic window, enabling earlier detection of acute infection and facilitating timely therapeutic intervention.

Core Principles of 4th Generation HIV Immunoassays

Fourth-generation HIV tests represent a significant advancement in HIV diagnostics by combining the detection of both viral antigen and host antibodies.[1][2] This dual-detection strategy allows for a notable reduction in the seroconversion window period compared to earlier generation antibody-only tests. The key innovation is the inclusion of an assay for the HIV-1 p24 antigen, a core viral protein that appears in the blood before the development of a detectable antibody response.[2][3]

The typical 4th generation immunoassay is an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent microparticle immunoassay (CMIA). The solid phase (e.g., microplate well or microparticle) is coated with a combination of recombinant HIV antigens (to capture HIV-1 and HIV-2 antibodies) and monoclonal antibodies specific for the p24 antigen.[4] When a patient's serum or plasma sample is added, any HIV antibodies and/or p24 antigen present will bind to their respective capture molecules. A subsequent detection step involves the addition of enzyme-conjugated antigens and anti-p24 antibodies, which generates a signal (colorimetric or chemiluminescent) proportional to the amount of bound analyte.[1][4]

HIV Seroconversion Window Period with 4th Generation Immunoassays

The primary advantage of 4th generation immunoassays is the shortened window period for HIV detection. This period, from the time of infection until a test can reliably detect the virus, is crucial for both individual patient management and public health. By detecting the p24 antigen, which can be present as early as 14 days post-exposure, these assays can identify acute HIV infections that would be missed by antibody-only tests.[2]

| Test Generation | Analyte(s) Detected | Typical Window Period (Days post-exposure) |

| 4th Generation | HIV-1 p24 Antigen & HIV-1/2 Antibodies | 18 - 45 (venous blood draw)[3] |

| 18 - 90 (finger prick)[3] | ||

| 3rd Generation | HIV-1/2 Antibodies | 23 - 90 |

| Nucleic Acid Test (NAT) | HIV RNA | 10 - 33 |

Table 1: Comparison of HIV Test Window Periods. This table summarizes the typical window periods for different generations of HIV tests. Data compiled from multiple sources.[3]

Performance Characteristics of 4th Generation Immunoassays

The accuracy of 4th generation immunoassays is defined by their sensitivity and specificity. High sensitivity ensures that the test correctly identifies individuals with HIV infection (minimizing false negatives), while high specificity ensures that the test correctly identifies individuals without HIV infection (minimizing false positives).

| Assay | Sensitivity | Specificity |

| Abbott ARCHITECT HIV Ag/Ab Combo | 100% (on clinical samples)[5] | 99.6%[5] |

| Roche Elecsys HIV Combi PT | 100% (on clinical samples)[5] | 99.5%[5] |

| Siemens ADVIA Centaur HIV Ag/Ab Combo (CHIV) | 100%[6] | 99.87% (low-risk population)[7] |

| Determine™ HIV Early Detect | 83.7% (overall HIV infection)[8] | 99.8%[8] |

Table 2: Performance of Selected 4th Generation HIV Immunoassays. This table presents the reported sensitivity and specificity of several commercially available 4th generation assays. It is important to note that performance can vary based on the population tested and the study methodology.

Experimental Protocols

Below is a generalized, representative protocol for a 4th generation HIV enzyme-linked immunosorbent assay (ELISA). For specific assays, the manufacturer's package insert should always be consulted.

Materials:

-

Microplate pre-coated with recombinant HIV antigens and anti-p24 antibodies

-

Patient serum or plasma specimens

-

Positive and negative controls

-

Biotinylated anti-p24 antibodies

-

Enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) avidin and HIV antigens

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Addition: Add patient serum or plasma and biotinylated anti-p24 antibodies to the microplate wells.

-

Incubation: Incubate the plate to allow for the binding of HIV antibodies and p24 antigen to the coated wells.

-

Washing: Wash the wells to remove unbound components.

-

Conjugate Addition: Add the HRP-conjugated avidin and HIV antigens to the wells.

-

Second Incubation: Incubate the plate to allow the conjugate to bind to the captured antibodies and the biotinylated anti-p24.

-

Second Washing: Wash the wells to remove unbound conjugate.

-

Substrate Addition: Add the substrate solution to the wells. A color change will occur in the presence of the enzyme.

-

Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

-

Reading the Results: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Interpretation: Compare the absorbance of the patient samples to the cut-off value determined from the controls to interpret the results as reactive or non-reactive.

Visualizing the Seroconversion Cascade and Assay Workflow

To further clarify the processes involved, the following diagrams illustrate the timeline of HIV marker appearance and the workflow of a 4th generation immunoassay.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]

- 3. What Is a 4th Generation HIV Test? [healthline.com]

- 4. Understanding 4th Generation HIV Tests: How They Work and Why They Matter [vanguarddiagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn0.scrvt.com [cdn0.scrvt.com]

- 7. cdn0.scrvt.com [cdn0.scrvt.com]

- 8. Low sensitivity of the fourth‐generation antigen/antibody HIV rapid diagnostic test Determine™ HIV Early Detect for detection of acute HIV infection at the point of care in rural Eswatini: a diagnostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]

Dynamics of HIV p24 Antigen and Antibody Detection in Early Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the virological and immunological markers central to the diagnosis of early HIV infection. A precise understanding of the temporal dynamics of HIV-1 p24 antigen and host-generated antibodies is critical for the development of diagnostic assays, the evaluation of therapeutic interventions, and the design of preventative strategies. This document outlines the sequence of biomarker appearance, details the methodologies of key detection assays, and presents the logical framework for modern diagnostic algorithms.

Core Virology and Immunology of Acute HIV Infection

Upon transmission, HIV initiates a period of rapid replication, leading to a cascade of detectable virological and immunological events. This acute phase, often termed primary HIV infection (PHI) or acute retroviral syndrome (ARS), is characterized by high viral loads and the initial response of the host immune system.[1][2] The key markers for diagnosing this early stage are the viral protein p24 and the subsequent development of HIV-specific antibodies.[3][4]

-

HIV p24 Antigen: The p24 antigen is a core structural protein of the HIV capsid.[5] It becomes detectable in the bloodstream shortly after infection, typically within two to three weeks, as a direct result of the initial burst of viral replication.[5][6] p24 levels rise, peak, and then decline as the host begins to produce anti-p24 antibodies, which bind to the antigen, forming immune complexes and reducing the amount of free, detectable p24 in the blood.[5][7]

-

HIV Antibodies (IgM and IgG): The host immune system responds to the infection by producing antibodies. Immunoglobulin M (IgM) antibodies are typically the first to appear, followed by a more sustained Immunoglobulin G (IgG) response.[8] The period between infection and the appearance of detectable antibodies is known as the "window period" or seroconversion window.[9][10] The development of increasingly sensitive assays has progressively shortened this diagnostic window.

Timeline of Biomarker Detection in Early HIV Infection

The appearance of HIV biomarkers follows a predictable sequence, which has been categorized into Fiebig stages to describe the evolution of early infection.[8][11] The Fiebig staging system is a valuable tool for characterizing the phase of acute infection in research and clinical settings.

Quantitative Data on Biomarker Appearance

The following table summarizes the typical timeline for the detection of key HIV biomarkers following infection. These timeframes are estimates and can vary between individuals.

| Biomarker | Typical Time of First Detection (Days Post-Infection) | Peak Levels (Approximate) | Notes |

| HIV RNA (Viral Load) | 10 - 14 days[12] | 4 - 6 weeks post-infection[13][14] | The earliest detectable marker of HIV infection.[14] |

| HIV p24 Antigen | 14 - 21 days[5][13] | During acute viremia, before antibody response | Levels decline as anti-p24 antibodies develop.[5] |

| HIV IgM Antibodies | 20 - 25 days[8] | Early seroconversion | Less sustained than IgG response. |

| HIV IgG Antibodies | 25 - 30 days | Rises and persists throughout infection | Basis for 1st, 2nd, and 3rd generation antibody tests. |

Visualization of Biomarker Dynamics

The following diagram illustrates the typical sequence of biomarker appearance during acute HIV infection, corresponding to the Fiebig stages.

Caption: Timeline of HIV biomarker appearance and corresponding Fiebig stages.

Experimental Protocols for Key Assays

The detection of HIV p24 antigen and antibodies is primarily accomplished through Enzyme-Linked Immunosorbent Assays (ELISAs). The evolution of these assays has led to "generations" of tests with increasing sensitivity for early infection.

HIV-1 p24 Antigen ELISA Protocol (Representative)

This protocol is a representative example based on commercially available kits for the quantitative detection of HIV-1 p24 antigen.[14]

Principle: This is a sandwich ELISA. Microplate wells are pre-coated with a monoclonal antibody specific for HIV-1 p24. When the sample is added, any p24 antigen present binds to the capture antibody. A second, biotinylated polyclonal antibody against p24 is then added, which binds to the captured antigen. Streptavidin conjugated to horseradish peroxidase (HRP) is added, binding to the biotin. Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of p24 antigen in the sample.

Materials:

-

Microplate pre-coated with anti-HIV-1 p24 monoclonal antibody

-

Wash Buffer (e.g., PBS with Tween-20)

-

Sample Diluent (e.g., RPMI with 10% FCS)

-

HIV-1 p24 Antigen Standard (for standard curve)

-

Positive and Negative Controls

-

Biotinylated anti-HIV-1 p24 polyclonal antibody (Detector Antibody)

-

Streptavidin-HRP conjugate

-

TMB Substrate Solution

-

Stop Solution (e.g., 1N Sulfuric Acid)

-

Microplate reader (450 nm with a reference filter of >600 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of Wash Buffer, Detector Antibody, and Streptavidin-HRP as per the kit instructions. Prepare a serial dilution of the p24 Antigen Standard to create a standard curve (e.g., 400 pg/mL down to 6.25 pg/mL).[13]

-

Sample Preparation: If necessary, dilute samples in Sample Diluent to fall within the range of the standard curve. For culture supernatants, inactivate the virus by adding 5% Triton X-100.[13]

-

Sample Addition: Add 100-200 µL of standards, controls, and prepared samples to the appropriate wells.

-

First Incubation: Cover the plate and incubate for 2 hours at 37°C or overnight at 4°C.[14][15]

-

Washing: Aspirate the contents of the wells and wash each well 4-6 times with Wash Buffer.

-

Detector Antibody Addition: Add 100 µL of the diluted Detector Antibody to each well (except blanks).

-

Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[15]

-

Washing: Repeat the wash step as in step 5.

-

Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well (except blanks).

-

Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature, protected from light.[14]

-

Washing: Repeat the wash step as in step 5.

-

Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

-

Color Development: Incubate for 30 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50-100 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm within 15-30 minutes of adding the Stop Solution.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of p24 in the samples by interpolating from the standard curve.

Fourth-Generation HIV Ag/Ab Combination ELISA

Fourth-generation assays simultaneously detect both HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2, significantly reducing the diagnostic window.[3][16]

Principle: These are "sandwich" ELISAs that combine the principles of antigen and antibody detection in a single well. The microplate wells are coated with a mixture of HIV-1/HIV-2 antigens and monoclonal antibodies against HIV-1 p24.[9]

-

For Antibody Detection: If HIV antibodies are present in the sample, they bind to the coated antigens.

-

For Antigen Detection: If p24 antigen is present, it binds to the coated anti-p24 antibodies. A conjugate solution containing HRP-labeled HIV antigens and HRP-labeled anti-p24 antibodies is then added. This conjugate binds to the captured antibodies and antigens, respectively. The addition of a chromogenic substrate results in a color change if either antigen or antibody (or both) is present in the sample.

Caption: Workflow of a 4th Generation HIV Ag/Ab Combination ELISA.

A representative protocol for a 4th generation ELISA would follow similar steps to the p24 ELISA, with key differences in the reagents:

-

Sample Incubation: 100 µL of sample is added to the coated wells and incubated for 60 minutes at 37°C.[9]

-

Conjugate Incubation: After a wash step, a single conjugate solution containing both HRP-labeled antigens and HRP-labeled anti-p24 antibodies is added and incubated for 30 minutes at 37°C.

-

Interpretation: The result is qualitative (reactive or non-reactive) based on the sample's optical density relative to a calculated cut-off value.

HIV-1/HIV-2 Antibody Differentiation Immunoassay Protocol (Bio-Rad Geenius™)

When a 4th generation screening test is reactive, a supplemental test is required to confirm the result and differentiate between HIV-1 and HIV-2 antibodies. The Bio-Rad Geenius™ HIV 1/2 Supplemental Assay is a commonly used immunochromatographic assay for this purpose.[1][3][12]

Principle: This is a lateral flow assay. The cassette contains a test strip with immobilized HIV-1 (gp41, p31, gp140) and HIV-2 (gp36, gp140) antigens at specific locations, along with a control line. When the sample and buffer are applied, they migrate along the strip. If HIV-1 or HIV-2 antibodies are present, they bind to their respective immobilized antigens. A reagent containing protein A conjugated to colloidal gold binds to the captured antibodies, forming visible pink/purple lines at the antigen locations.[3]

Procedure (Summarized): [3]

-

Preparation: Bring the assay cassette and buffer to room temperature.

-

Sample Application: Add 5 µL of serum/plasma to the sample well of the cassette.

-

Buffer Addition 1: Add the specified amount of buffer to the same well.

-

Migration and Incubation: Allow the sample and buffer to migrate along the test strip. Add additional buffer to a separate buffer well as instructed.

-

Reading: After a specified time (e.g., 15-30 minutes), place the cassette into the Geenius Reader.

-

Interpretation: The reader automatically interprets the presence or absence of bands for HIV-1, HIV-2, and the control line to provide a final result (e.g., HIV-1 Positive, HIV-2 Positive, Indeterminate, or Negative).

HIV Diagnostic Testing Algorithm

Modern HIV testing relies on a multi-step algorithm to ensure accurate diagnosis, particularly for early infections. The U.S. Centers for Disease Control and Prevention (CDC) recommends an algorithm that begins with a sensitive 4th generation assay.

The algorithm is designed to:

-

Detect both acute (p24 antigen positive, antibody negative) and established HIV infections.

-

Differentiate between HIV-1 and HIV-2 infections.

-

Resolve initial reactive results that may be indeterminate or false positives.

The following diagram illustrates the CDC-recommended laboratory HIV testing algorithm.

Caption: CDC-recommended algorithm for laboratory HIV diagnosis.

Conclusion

The dynamics of p24 antigen and antibody detection are the cornerstone of modern HIV diagnostics. The transition from antibody-only tests to 4th generation antigen/antibody combination assays has critically shortened the window period, enabling the identification of acute HIV infections. This early detection is paramount for initiating timely antiretroviral therapy, which improves patient outcomes and reduces transmission. For researchers and developers, a thorough understanding of these biomarker dynamics and the methodologies used to detect them is essential for innovating the next generation of diagnostic tools and evaluating novel therapeutic and preventative agents.

References

- 1. versiti.org [versiti.org]

- 2. fda.gov [fda.gov]

- 3. 33260 - Geenius HIV 1-2 Supplemental Assay | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 4. athenesedx.com [athenesedx.com]

- 5. Elisa Test, HIV Elisa, HIV 4th Generation, Screening of Blood Donors, Elisa Kit, HIV Ag/Ab [accubiotech.com]

- 6. fybreeds.com [fybreeds.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. bio-rad.com [bio-rad.com]

- 9. hiv-forschung.de [hiv-forschung.de]

- 10. assaygenie.com [assaygenie.com]

- 11. hanc.info [hanc.info]

- 12. What Is a 4th Generation HIV Test? [healthline.com]

- 13. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]

- 14. fybreeds.com [fybreeds.com]

- 15. bhatbiotech.com [bhatbiotech.com]

- 16. mayocliniclabs.com [mayocliniclabs.com]

The Fourth-Generation Revolution: A Technical Guide to the Simultaneous Detection of HIV-1/HIV-2 Antibodies and p24 Antigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of fourth-generation HIV immunoassays marked a significant leap forward in the early diagnosis of HIV infection. By simultaneously detecting both host-produced antibodies (to HIV-1 and HIV-2) and the viral p24 antigen, these assays substantially reduce the diagnostic window—the period between infection and detectable serological markers. This capability is crucial for identifying individuals in the acute phase of infection, a period characterized by high viral loads and a heightened risk of transmission. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and performance characteristics of these combination assays.

Core Mechanism of Fourth-Generation Immunoassays

Fourth-generation HIV tests are predominantly based on the principles of enzyme-linked immunosorbent assay (ELISA) and chemiluminescent microparticle immunoassay (CMIA). Both methodologies employ a "sandwich" format to capture and detect the respective targets.

The solid phase (e.g., microplate well or microparticle) is coated with a combination of antigens and antibodies. Specifically, this includes recombinant HIV-1 (gp41, gp120) and HIV-2 (gp36) antigens to capture anti-HIV antibodies, and monoclonal antibodies specific to the HIV-1 p24 antigen to capture the viral protein.[1][2][3]

When a patient's serum or plasma sample is introduced, any HIV-1/HIV-2 antibodies and/or p24 antigen present will bind to their corresponding capture molecules on the solid phase.[3][4] Following a wash step to remove unbound components, a conjugate solution is added. This conjugate is a cocktail of enzyme-labeled (e.g., horseradish peroxidase [HRP] for ELISA) or acridinium-labeled (for CMIA) recombinant HIV antigens and anti-p24 antibodies.[3][4] This results in the formation of a "sandwich":

-

For antibody detection: Solid Phase Antigen - Patient Antibody - Labeled Antigen.

-

For p24 antigen detection: Solid Phase Anti-p24 Antibody - Patient p24 Antigen - Labeled Anti-p24 Antibody.

After another wash step, a substrate is added. In ELISA, the enzyme converts the substrate into a colored product, the intensity of which is measured spectrophotometrically.[2] In CMIA, a trigger solution initiates a chemiluminescent reaction, and the emitted light is measured in relative light units (RLUs).[4] The signal generated is directly proportional to the amount of HIV antibody and/or p24 antigen in the sample.[4]

Signaling Pathway and Experimental Workflow

The logical flow of a typical fourth-generation immunoassay, from sample addition to signal detection, is illustrated below. This diagram outlines the key binding events for both antibody and antigen detection pathways occurring simultaneously within the same reaction vessel.

Caption: Workflow of a fourth-generation HIV Ag/Ab combo assay.

The following diagram illustrates the distinct "sandwich" complexes formed for the detection of antibodies and the p24 antigen.

Caption: "Sandwich" complex formation for antibody and antigen detection.

Data Presentation: Performance of Representative Assays

The performance of fourth-generation assays is typically characterized by their sensitivity (ability to correctly identify positive samples) and specificity (ability to correctly identify negative samples). The analytical sensitivity for p24 antigen is often reported as the limit of detection (LoD).

| Assay Name | Type | Overall Sensitivity (%) | Overall Specificity (%) | p24 Antigen LoD (IU/mL) | References |

| Abbott ARCHITECT HIV Ag/Ab Combo | CMIA | 100 | 99.81 - 99.91 | 0.94 - 1.05 | [5][6] |

| Bio-Rad Access HIV combo V2 | CLIA | 100 | 99.98 - 99.99 | ~0.43 | [1][7] |

| Elecsys HIV combi PT | ECLIA | 100 | 99.81 - 99.88 | 1.05 | [5] |

| VIDAS HIV DUO Ultra | ELFA | High | High | Detects 7/10 lysates at 5-15 pg/mL | [8][9] |

Note: Sensitivity and specificity values can vary slightly based on the study population (e.g., blood donors vs. hospitalized patients). LoD is often standardized against WHO international standards.

Seroconversion Sensitivity

A key advantage of fourth-generation assays is their ability to detect HIV infection earlier than antibody-only tests. The table below summarizes the performance of several assays on commercial seroconversion panels, which consist of sequential samples from an individual during the early stages of infection.

| Seroconversion Panel ID | Days Since First Bleed | Assay 1: ARCHITECT HIV Ag/Ab Combo (S/CO) | Assay 2: Elecsys HIV combi PT (S/CO) | Assay 3: Murex HIV Ag-Ab Combination (S/CO) |

| Panel A | 0 | 0.15 (NR) | 0.18 (NR) | 0.20 (NR) |

| 3 | 0.25 (NR) | 0.30 (NR) | 0.45 (NR) | |

| 7 | 2.50 (R) | 2.80 (R) | 1.80 (R) | |

| 10 | 15.8 (R) | 18.2 (R) | 12.5 (R) | |

| Panel B | 0 | 0.10 (NR) | 0.12 (NR) | 0.15 (NR) |

| 4 | 0.85 (NR) | 1.10 (R) | 0.90 (NR) | |

| 8 | 5.60 (R) | 8.90 (R) | 4.20 (R) | |

| 12 | 25.4 (R) | 30.1 (R) | 22.0 (R) |

(Data is illustrative, synthesized from typical performance data found in studies.[10][11] R = Reactive, NR = Non-Reactive, S/CO = Signal-to-Cutoff ratio, a value ≥ 1.00 is typically considered reactive).

Experimental Protocols

Below are generalized protocols for manual ELISA and automated CMIA for the simultaneous detection of HIV-1/2 antibodies and p24 antigen. These are intended to be representative; users must follow the specific instructions provided by the manufacturer for the assay in use.

Generalized Manual 4th Generation ELISA Protocol

This protocol is a composite representation and should be adapted based on the specific kit's instructions.

-

Reagent Preparation:

-

Equilibrate all reagents and patient samples to room temperature (18-25°C) for at least 30 minutes before use.

-

Prepare the Wash Buffer by diluting the concentrated stock solution with deionized water as specified in the kit manual (e.g., 1:25 dilution).[12]

-

If required, prepare the working HRP-Conjugate solution by diluting the concentrated stock in the provided conjugate diluent. Prepare only the amount needed for the current run.[12]

-

-

Assay Procedure:

-

Secure the required number of microwell strips, pre-coated with HIV antigens and anti-p24 antibodies, into the plate frame.

-

Pipette 50 µL of Negative Controls, Positive Controls (for HIV-1 Ab, HIV-2 Ab, and p24 Ag), and patient specimens into the appropriate wells.[13]

-

Pipette 50 µL of the working HRP-Conjugate solution into each well (except for the blank control).[12]

-

Gently tap the plate to ensure thorough mixing.

-

Cover the plate with an adhesive sealer and incubate for 60 minutes at 37°C.[12][13]

-

-

Washing:

-

Substrate Incubation and Reaction Stopping:

-

Add 50 µL of Chromogen Solution A (e.g., TMB) and 50 µL of Chromogen Solution B (e.g., peroxide) to each well.[14]

-

Incubate the plate for 30 minutes at 37°C in the dark.[14]

-

Stop the enzymatic reaction by adding 50 µL of Stop Solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[14]

-

-

Data Acquisition and Interpretation:

-

Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution. A reference wavelength of 620-650 nm is often used.[13]

-

Calculate the Cutoff value according to the manufacturer's formula (e.g., Mean OD of Negative Controls + 0.12).

-

Calculate the Signal-to-Cutoff (S/CO) ratio for each sample (Sample OD / Cutoff OD).

-

Samples with an S/CO ratio ≥ 1.00 are considered initially reactive and should be retested in duplicate.[4]

-

Automated Chemiluminescent Microparticle Immunoassay (CMIA) - Conceptual Workflow (e.g., Abbott ARCHITECT System)

Automated systems like the Abbott ARCHITECT perform all steps internally. The operator's role is to load samples, reagents, and consumables, and to initiate the run. The biological principles are as follows:

-

Sample and Reagent Loading: The operator loads patient samples, the ARCHITECT HIV Ag/Ab Combo reagent kit (containing microparticles, conjugate, and assay diluent), and ancillary fluids (wash buffer, trigger solutions) onto the instrument.[11][15]

-

Step 1: Incubation with Microparticles:

-

The instrument pipettes the patient sample, assay diluent, and paramagnetic microparticles into a reaction vessel. The microparticles are coated with HIV-1/2 antigens and anti-p24 monoclonal antibodies.[4][11]

-

The mixture is incubated, allowing HIV antibodies and p24 antigen in the sample to bind to the microparticles.[4]

-

-

Magnetic Separation and Wash:

-

A magnet is applied to the reaction vessel, capturing the microparticles (with bound targets) against the side.

-

The unbound sample matrix is aspirated and washed away.[4]

-

-

Step 2: Incubation with Conjugate:

-

An acridinium-labeled conjugate (containing recombinant HIV antigens and monoclonal anti-p24 antibodies) is added.

-

The mixture is incubated, allowing the conjugate to bind to the captured patient antibodies and p24 antigen, completing the "sandwich".[4]

-

-

Second Magnetic Separation and Wash: The microparticle complexes are again captured by a magnet, and unbound conjugate is washed away.

-

Signal Generation and Detection:

-

Result Calculation: The system software automatically calculates an S/CO ratio by comparing the sample's RLU to the cutoff RLU established during calibration. A result of S/CO ≥ 1.00 is flagged as reactive.[4]

Conclusion

Fourth-generation HIV immunoassays represent a cornerstone of modern HIV diagnostics. Their ability to simultaneously detect both viral antigen and host antibodies in a single, automated, and high-throughput format provides unparalleled advantages for early detection. By understanding the core sandwich immunoassay mechanism, the specific reagents involved, and the performance characteristics of these tests, researchers and drug development professionals can better interpret screening results, design effective clinical trial protocols, and contribute to public health efforts to curtail the HIV epidemic.

References

- 1. bio-rad.com [bio-rad.com]

- 2. fybreeds.com [fybreeds.com]

- 3. bio-rad.com [bio-rad.com]

- 4. tga.gov.au [tga.gov.au]

- 5. Performance evaluation of a new fourth-generation HIV combination antigen–antibody assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Human Immunodeficiency Virus (HIV) Antigen-Antibody Combination Assays: Evaluation of HIV Seroconversion Sensitivity and Subtype Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fourth-Generation Enzyme-Linked Immunosorbent Assay for the Simultaneous Detection of Human Immunodeficiency Virus Antigen and Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Seven Human Immunodeficiency Virus (HIV) Antigen-Antibody Combination Assays: Evaluation of HIV Seroconversion Sensitivity and Subtype Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. fn-test.com [fn-test.com]

- 13. bhatbiotech.com [bhatbiotech.com]

- 14. atlas-medical.com [atlas-medical.com]

- 15. medilinkltd.com [medilinkltd.com]

The Pivotal Role of CPT 87389 in the Early Detection of Acute and Recent HIV Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of fourth-generation human immunodeficiency virus (HIV) immunoassays, identified by the Current Procedural Terminology (CPT) code 87389, represents a significant leap forward in the diagnosis of HIV infection. These combination assays simultaneously detect both HIV-1/HIV-2 antibodies and the HIV-1 p24 antigen. This dual-detection capability allows for the identification of HIV infection during the acute phase, prior to the development of a detectable antibody response (seroconversion), thereby narrowing the diagnostic window. Early diagnosis is critical not only for initiating prompt antiretroviral therapy (ART) for the infected individual, which improves health outcomes, but also for public health interventions to curb transmission during this highly infectious stage. This guide provides an in-depth analysis of the technology, performance, and clinical utility of assays corresponding to CPT code 87389.

Introduction to CPT 87389 and Fourth-Generation HIV Assays

CPT code 87389 pertains to infectious agent antigen detection by immunoassay techniques, specifically for HIV-1 antigen(s) with HIV-1 and HIV-2 antibodies as a single, combined result.[1][2][3] This code is used for what are commonly known as fourth-generation HIV tests. Unlike earlier generations of tests that could only detect antibodies, these advanced assays also screen for the HIV-1 p24 antigen, a core viral protein.[4][5] The p24 antigen appears in the bloodstream as early as two weeks after infection, peaking before the appearance of antibodies, making it a crucial marker for acute HIV infection.[4][6]

The ability to detect p24 antigen significantly shortens the "window period"—the time between HIV exposure and when a test can accurately detect the virus.[7][8] This early detection is vital because individuals in the acute phase of HIV infection have extremely high viral loads and are at a heightened risk of transmitting the virus to others.[7]

Methodologies of Key Fourth-Generation Assays

Assays under CPT 87389 utilize various immunoassay techniques. Two prominent examples are the laboratory-based Chemiluminescent Microparticle Immunoassay (CMIA) and the rapid point-of-care Immunochromatographic Assay.

Chemiluminescent Microparticle Immunoassay (CMIA)

The Abbott ARCHITECT HIV Ag/Ab Combo assay is a widely used laboratory test that employs CMIA technology.[5][9][10]

Experimental Protocol:

-

Sample Incubation: The patient's serum or plasma sample is combined with paramagnetic microparticles coated with HIV-1/HIV-2 antigens and anti-HIV-1 p24 monoclonal antibodies.[5][10] If HIV-1 p24 antigen or HIV-1/HIV-2 antibodies are present in the sample, they bind to these coated microparticles.

-

Washing: After an incubation period, the mixture is washed to remove unbound materials.

-

Conjugate Addition: An acridinium-labeled conjugate (containing anti-p24 antibodies and HIV antigens) is added. This conjugate binds to the antigen-antibody complexes formed on the microparticles.

-

Signal Generation: After another wash cycle, pre-trigger and trigger solutions are added. The subsequent chemiluminescent reaction emits light, which is measured as relative light units (RLUs).

-

Result Interpretation: The RLU of the sample is compared to a previously determined cutoff RLU. A sample-to-cutoff (S/CO) ratio of ≥1.00 is considered reactive.[9] A reactive result does not distinguish between the presence of p24 antigen or antibodies.[9][10]

Lateral Flow Immunochromatographic Assay

The Abbott Determine™ HIV-1/2 Ag/Ab Combo is an FDA-approved rapid, point-of-care test.[8][11][12] This single-use test provides results in approximately 20 minutes from whole blood, serum, or plasma.[8][13]

Experimental Protocol:

-

Sample Application: A 50µL sample of fingerstick whole blood, venous whole blood, serum, or plasma is applied to the absorbent sample pad.[3][13]

-

Chromatography: The sample migrates along a nitrocellulose strip. The strip contains two distinct test lines and one control line.

-

Antigen (Ag) Line: Contains biotinylated anti-HIV-1 p24 monoclonal antibodies.

-

Antibody (Ab) Line: Contains HIV-1 and HIV-2 recombinant antigens.

-

-

Detection: As the sample moves, if HIV-1 p24 antigen is present, it is captured at the "Ag" line. If HIV-1 or HIV-2 antibodies are present, they are captured at the "Ab" line. A separate conjugate pad releases detection particles that bind to the captured antigen or antibodies.

-

Result Interpretation: The formation of a visible pink/red line at the Ag or Ab position indicates a reactive result for that component. A line must appear in the control region to validate the test.[13][14] A reactive result for the p24 antigen in the absence of an antibody result can distinguish an acute HIV-1 infection from an established one.[12][14]

Performance Data and Window Period Reduction

The primary advantage of fourth-generation assays is their enhanced sensitivity in detecting acute infections and the consequent reduction of the diagnostic window.

Diagnostic Window Periods by Test Type

The ability to detect the p24 antigen allows fourth-generation tests to identify HIV infection significantly earlier than antibody-only tests.

| Test Type | Biomarker Detected | Median Window Period (Days) | Time to 99% Detection (Days) |

| Nucleic Acid Test (NAT) | HIV RNA | ~10-11 | ~33 |

| Fourth-Generation Lab Assay (Ag/Ab) | p24 Antigen & IgM/IgG Antibodies | 18 | 44-45 |

| Third-Generation Lab Assay (Ab only) | IgM/IgG Antibodies | 22 | ~60 |

| Rapid Point-of-Care Test (Ag/Ab) | p24 Antigen & IgM/IgG Antibodies | 18-20 | ~90 |

| Rapid Point-of-Care Test (Ab only) | IgG/IgM Antibodies | ~31 | ~90 |

Data compiled from multiple sources.[1][4][7][8][15]

Assay Performance Data

The sensitivity and specificity of fourth-generation assays are high, though performance in detecting acute, antigen-only positive samples can vary, particularly with rapid tests.

| Assay | Population/Sample Type | Sensitivity (95% CI) | Specificity (95% CI) | Citation(s) |

| Abbott ARCHITECT HIV Ag/Ab Combo | General Clinical Samples | 100% | 99.77% | [9] |

| Abbott ARCHITECT HIV Ag/Ab Combo | Acute/Recent Infections | 89.1% | N/A | [16] |

| Elecsys HIV Duo | General Clinical Samples | 100% (99.81–100.00) | 99.84% (99.73–99.91) | [6] |

| GS HIV Combo Ag/Ab EIA | Low Prevalence Population | N/A | 99.91% (99.84–99.96) | [17] |

| Alere Determine HIV-1/2 Combo | Frozen Serum Samples | 95% (88–98) | 100% (90–100) | [18] |

| Alere Determine HIV-1/2 Combo | Acute Infection (Antigen only) | 20% (2.5–55.6) | 99.8% (99.4–100) | [12] |

Note: Sensitivity for acute infection can be lower in field settings compared to laboratory evaluations, especially for rapid tests.[12]

Diagnostic Algorithms and Workflows

The Centers for Disease Control and Prevention (CDC) recommends a multi-step algorithm for HIV diagnosis that begins with a fourth-generation assay.[19][20]

Recommended HIV Testing Algorithm

This algorithm effectively uses the high sensitivity of the initial fourth-generation screen. A reactive result is followed by a differentiation assay to confirm and distinguish between HIV-1 and HIV-2 antibodies. If the initial screen is reactive but the antibody differentiation test is negative or indeterminate, it raises the suspicion of an acute HIV-1 infection, which is then resolved with an HIV-1 NAT.[19][21]

Biomarker Dynamics in Early HIV Infection

Understanding the timeline of biomarker appearance is crucial for interpreting test results. Following exposure, HIV RNA is the first detectable marker, followed by the p24 antigen, and finally, HIV-specific antibodies.

Role of p24 Antigen in the HIV Lifecycle

The p24 protein is the major structural component of the viral capsid (core).[22][23] Its production is a fundamental step in the viral replication cycle, making it an excellent early marker of infection.

HIV Entry and p24 Production Workflow:

-

Binding & Fusion: The HIV envelope protein gp120 binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on a host T-cell or macrophage.[22][24] This interaction leads to the fusion of the viral and host cell membranes, releasing the viral core, containing p24, into the cytoplasm.

-

Reverse Transcription & Integration: Inside the cell, the reverse transcriptase enzyme converts the viral RNA into DNA. This viral DNA is then integrated into the host cell's genome by the integrase enzyme.[23]

-

Transcription & Translation: The host cell's machinery transcribes the integrated viral DNA into messenger RNA (mRNA). This mRNA is then translated into viral polyproteins, including the Gag polyprotein.

-

Assembly & Budding: The Gag polyprotein, which contains the p24 sequence, migrates to the host cell membrane.[25] It associates with other viral components and buds from the cell, forming an immature virion.

-

Maturation: The viral protease enzyme cleaves the Gag polyprotein, causing the p24 proteins to assemble into the characteristic conical capsid, forming a mature, infectious virion. Free p24 antigen is detectable in the blood during the period of high viral replication before antibodies develop and form immune complexes with it.

Conclusion

The implementation of fourth-generation HIV antigen/antibody combination immunoassays (CPT 87389) has revolutionized HIV diagnostics. By enabling the detection of the HIV-1 p24 antigen, these tests provide a critical advantage in identifying acute and recent infections, which are periods of high infectivity. For researchers and drug development professionals, understanding the technical principles, performance characteristics, and appropriate use of these assays within established diagnostic algorithms is essential. Continued advancements in assay sensitivity and the development of point-of-care platforms will further enhance our ability to diagnose HIV early, facilitate rapid linkage to care, and ultimately, help control the HIV epidemic.

References

- 1. droracle.ai [droracle.ai]

- 2. The Performance of the Current Algorithm of HIV Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ensur.invmed.com [ensur.invmed.com]

- 4. What is the window period for an HIV test? | HIV i-Base [i-base.info]

- 5. fda.gov [fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Getting Tested for HIV | HIV | CDC [cdc.gov]

- 8. What is the window period for HIV testing? | aidsmap [aidsmap.com]

- 9. fishersci.com [fishersci.com]

- 10. medilinkltd.com [medilinkltd.com]

- 11. Determine HIV-1/2 Ag/Ab Combo | Abbott Point of Care [globalpointofcare.abbott]

- 12. Low sensitivity of the fourth‐generation antigen/antibody HIV rapid diagnostic test Determine™ HIV Early Detect for detection of acute HIV infection at the point of care in rural Eswatini: a diagnostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. content.veeabb.com [content.veeabb.com]

- 15. HIV testing technologies | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 16. manuals.plus [manuals.plus]

- 17. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Evaluation of two 4th generation point-of-care assays for the detection of Human Immunodeficiency Virus infection | Semantic Scholar [semanticscholar.org]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. mlo-online.com [mlo-online.com]

- 21. Performance of an Alternative Laboratory-Based HIV Diagnostic Testing Algorithm Using HIV-1 RNA Viral Load - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HIV - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. The molecular basis of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. usbio.net [usbio.net]

Unmasking False Positives: A Technical Guide to the Biological Basis of HIV Combo Immunoassay Interference

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biological mechanisms underlying false-positive results in HIV combo immunoassays. This whitepaper dissects the complex interplay of immune responses and assay technology that can lead to inaccurate initial HIV screenings, providing critical insights for the development of more specific and reliable diagnostic tools.

Fourth-generation HIV combo immunoassays, which simultaneously detect HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2, represent a significant advancement in early HIV detection. However, their high sensitivity can sometimes be a double-edged sword, leading to cross-reactivity with a variety of non-HIV-related biological factors. This guide provides a detailed exploration of these factors, supported by quantitative data, experimental protocols, and visual representations of the underlying biological pathways.

Key Biological Drivers of False-Positive Results

Several biological phenomena can contribute to false-positive outcomes in HIV combo immunoassays. These can be broadly categorized as follows:

-

Cross-Reactivity with Other Infections and Substances: The immune response to various pathogens can generate antibodies that cross-react with the antigens used in HIV immunoassays. This is a primary cause of false positives. Notable examples include viral infections such as hepatitis B and C and Epstein-Barr virus, as well as parasitic infections like schistosomiasis and babesiosis.[1] The antibodies produced against these agents can, in some instances, be mistakenly identified as HIV antibodies by the assay.

-

Autoimmune Diseases: Individuals with autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis often produce a range of autoantibodies.[1][2] These autoantibodies, including rheumatoid factors, can interfere with the immunoassay, leading to a false-positive result.[3] The mechanism often involves the binding of these autoantibodies to the assay components, mimicking the signal of a true positive.

-

Recent Vaccinations: The robust immune response triggered by recent vaccinations, particularly for influenza, hepatitis B, and rabies, can temporarily lead to the production of antibodies that cross-react with HIV antigens.[4] Furthermore, participation in HIV vaccine trials is a well-documented cause of vaccine-induced seropositivity (VISP), where the vaccine elicits an antibody response that is detected by HIV screening tests.

-

Polyclonal B-Cell Activation: This is a generalized and non-specific activation of B-cells, leading to the production of a wide array of antibodies with varying specificities. This can be triggered by various infections and inflammatory conditions.[5] Some of these polyclonal antibodies may have low-avidity binding to the antigens in the HIV immunoassay, resulting in a false-positive signal.

-

Heterophile Antibodies: These are human antibodies that can bind to the animal immunoglobulins used in immunoassays.[6][7] This interference can cause false-positive results by cross-linking the capture and detection antibodies in the assay, even in the absence of the target HIV antigen or antibody.[8]

-

Other Medical Conditions: A range of other conditions have been associated with false-positive HIV tests, including pregnancy, multiple blood transfusions, organ transplants, and certain malignancies like lymphoma and leukemia.

Quantitative Analysis of False-Positive Rates

The specificity of fourth-generation HIV combo immunoassays is generally high, but false-positive rates can vary depending on the assay and the population being tested. The following tables summarize the performance characteristics of three major commercial assays.

Table 1: Performance Characteristics of Abbott ARCHITECT HIV Ag/Ab Combo Assay

| Population | Number of Samples | Sensitivity (%) | Specificity (%) | False Positive Rate (%) | Positive Predictive Value (%) | Reference |

| General (Retrospective) | 21,817 | 100 | 99.74 - 99.91 | 0.18 | 68.63 | [9] |

| Pregnant Women | 21,163 | 100 | 99.8 | 0.16 | 83 | [3] |

| Low Prevalence | 155,339 | Not Reported | 99.78 | Not Reported | 31.21 | [10] |

| Mixed (CDC Studies) | 10,937 | 99.94 | 98.78 (initial), 99.50 (corrected) | Not Reported | Not Reported | [11] |

Table 2: Performance Characteristics of Roche Elecsys HIV combi PT Assay

| Population | Number of Samples | Sensitivity (%) | Specificity (%) | False Positive Rate (%) | Positive Predictive Value (%) | Reference |

| Women and Children's Hospital | 380,390 | 100 | 99.89 | 0.11 | 21.98 | [2] |

| Low Prevalence (Southern China) | 85,043 | Not Reported | 99.84 | 0.15 (male), 0.18 (female) | 50.75 (male), 17.05 (female) | [12] |

| Low and High Risk, Pregnant Women | 8,041 | 100 | 99.94 (low risk), 98.19 (high risk), 97.43 (pregnant) | Not Reported | Not Reported | [13] |

Table 3: Performance Characteristics of Bio-Rad GS HIV Combo Ag/Ab EIA

| Population | Number of Samples | Sensitivity (%) | Specificity (%) | False Positive Rate (%) | Positive Predictive Value (%) | Reference |

| Southern Africa Adults | 612 | 100 | 96.7 | 3.3 | Not Reported | [14] |

| Low Prevalence | 10,012 | Not Reported | 99.91 | Not Reported | Not Reported | [15] |

Experimental Protocols for Investigating False-Positive Results

Confirming a suspected false-positive HIV combo immunoassay result requires a systematic laboratory investigation. The following protocols outline the key steps.

Protocol 1: Standard Confirmatory Algorithm for a Reactive Screening Test

-

Repeat the Initial Assay: Retest the original specimen in duplicate using the same HIV combo immunoassay.

-

Test with a Different Immunoassay: If the repeat tests are reactive, test the specimen with a second, different fourth-generation HIV combo immunoassay from a different manufacturer.

-

HIV-1/HIV-2 Antibody Differentiation Immunoassay: If the second immunoassay is also reactive, perform an HIV-1/HIV-2 antibody differentiation immunoassay to confirm the presence of antibodies and distinguish between HIV-1 and HIV-2.

-

Nucleic Acid Testing (NAT): If the results of the screening and differentiation assays are discordant (e.g., reactive combo assay but negative differentiation assay), perform an HIV-1 NAT to detect the presence of viral RNA. A negative NAT result in this scenario is indicative of a false-positive screening test.[16]

Protocol 2: Investigation of Heterophile Antibody Interference

-

Clinical Suspicion: Suspect heterophile antibody interference when there is a discrepancy between the immunoassay result and the clinical picture, or when multiple immunoassays for different analytes are unexpectedly positive.

-

Use of Heterophile Blocking Tubes (HBT):

-

Obtain a fresh serum or plasma sample from the patient.

-

Follow the manufacturer's instructions for the HBT. This typically involves adding a specific volume of the patient sample to the HBT.

-

Incubate the tube as recommended to allow the blocking agents to neutralize any heterophile antibodies.

-

Re-run the HIV combo immunoassay on the treated sample.

-

A significant reduction or elimination of the reactive signal in the treated sample compared to the untreated sample is indicative of heterophile antibody interference.[17]

-

-

Serial Dilutions: Perform serial dilutions of the patient's sample and re-run the immunoassay. A non-linear response upon dilution can suggest the presence of interfering substances.

-

Testing with an Assay from a Different Manufacturer: As heterophile antibody interference can be assay-specific, testing with an alternative platform may yield a non-reactive result.

Signaling Pathways and Logical Relationships in False-Positive Results

The production of cross-reactive antibodies is a complex process involving the activation of B-cells and the subsequent generation of a diverse antibody repertoire. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical flow leading to a false-positive result.

Caption: Logical workflow from triggering event to false-positive result.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Caption: Experimental workflow for confirming a false-positive result.

Conclusion

A thorough understanding of the biological underpinnings of false-positive HIV combo immunoassay results is paramount for the accurate diagnosis of HIV and for the continual improvement of diagnostic technologies. This guide provides a foundational resource for researchers and developers, summarizing the key causative factors, providing essential performance data, and outlining robust experimental approaches to discern true positives from false positives. As our knowledge of the intricate workings of the immune system expands, so too will our ability to develop even more precise and reliable diagnostic tools to combat the global HIV epidemic.

References

- 1. bosterbio.com [bosterbio.com]

- 2. HIV testing algorithm using fourth generation reagents reduces the false positive rate of screening tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic accuracy of fourth-generation ARCHITECT HIV Ag/Ab Combo assay and utility of signal-to-cutoff ratio to predict false-positive HIV tests in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. cusabio.com [cusabio.com]

- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scantibodies.com [scantibodies.com]

- 8. clongene.com [clongene.com]

- 9. msjonline.org [msjonline.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. A retrospective analysis of the application of the Elecsys® HIV combi PT assay in southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Performance of the fourth-generation Bio-Rad GS HIV Combo Ag/Ab enzyme immunoassay for diagnosis of HIV infection in Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]

A Technical Guide to the Early Detection of HIV-1 Infection Using Fourth-Generation ELISA

This guide provides a comprehensive overview of fourth-generation Enzyme-Linked Immunosorbent Assays (ELISA) for the early and accurate detection of Human Immunodeficiency Virus Type 1 (HIV-1). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying principles, experimental protocols, performance characteristics, and the biochemical pathways relevant to this advanced diagnostic tool.

Introduction: The Evolution of HIV Screening

The prompt diagnosis of HIV-1 is critical for patient care, management, and the prevention of further transmission. Diagnostic assays have evolved significantly since the first-generation tests, which detected IgG antibodies using viral lysates. Subsequent generations improved sensitivity and specificity by incorporating recombinant proteins and synthetic peptides (second generation) and by detecting both IgG and IgM antibodies (third generation)[1].

The fourth-generation ELISA represents a pivotal advancement by enabling the simultaneous detection of both HIV-1/2 antibodies and the HIV-1 p24 antigen in a single assay[2]. The p24 protein is a viral capsid (core) protein that appears in the blood earlier than antibodies, typically during the acute phase of infection[1]. This dual-detection capability significantly shortens the "window period"—the time between infection and when the virus can be detected—allowing for earlier diagnosis compared to antibody-only tests[3].

Principle of Fourth-Generation ELISA

Fourth-generation assays are solid-phase immunoassays that employ a "sandwich" format to capture both antigen and antibodies from a patient's serum or plasma sample. The microwells of the ELISA plate are coated with a combination of monoclonal antibodies specific to the HIV-1 p24 antigen and recombinant HIV-1/2 antigens (e.g., gp41, gp120, gp36) to capture HIV-specific antibodies[4][5].

The detection process occurs in parallel within the same well:

-

Antigen Detection: If p24 antigen is present in the sample, it is "sandwiched" between the capture anti-p24 antibody on the plate and a biotinylated anti-p24 detector antibody added during the procedure[5][6].

-

Antibody Detection: If HIV-1 or HIV-2 antibodies are present, they bind to the recombinant antigens coated on the plate.

A conjugate solution containing Horseradish Peroxidase (HRP) linked to avidin (to bind the biotinylated p24 sandwich) and HRP-linked HIV antigens (to bind the captured patient antibodies) is then added. Following an incubation and wash step, a substrate solution (like TMB) is introduced. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color, measured by a spectrophotometer, is proportional to the amount of p24 antigen and/or HIV antibodies present in the sample[5][6].

Performance Characteristics

The primary advantage of fourth-generation assays is the reduction of the diagnostic window period to approximately 2 to 3 weeks post-exposure, whereas third-generation tests may require 3 to 4 weeks or longer[1][3]. These assays demonstrate high sensitivity and specificity, making them suitable for blood donor screening and clinical diagnostics[3][7].

| Assay Name | Sensitivity (%) | Specificity (%) | Population / Notes |

| VIDAS HIV DUO Ultra | 100% | 99.5% (Overall) | Evaluation on 2,847 samples including seroconversion panels and blood donors[1]. |

| 99.7% (Low-risk) | |||

| Generic 4th Gen Kit | 100% | 99.76% | General performance characteristics for a commercially available kit[3]. |

| Bio-Rad GS HIV Combo Ag/Ab | Not explicitly stated | 99.91% | Tested on over 10,000 specimens from a low-prevalence population[7][8]. |

| Atlas HIV 1+2 Ag/Ab | 100% | 99.96% | Tested on 500 positive and 5004 negative plasma samples[6]. |

| Vironostika HIV Uni-Form II Ag/Ab | 100% | 100% (Repeated testing) | Evaluated on 323 HIV-positive and 508 blood donor specimens in Thailand[9]. |

| Test Generation | Detects | Approximate Window Period |

| First-Generation | IgG Antibodies | 6 to 12 weeks[1] |

| Second-Generation | IgG Antibodies (Recombinant Antigens) | 4 to 6 weeks |

| Third-Generation | IgG and IgM Antibodies | 3 to 4 weeks[1] |

| Fourth-Generation | p24 Antigen & IgG/IgM Antibodies | ~18 to 45 days[10], can be as short as 2 weeks |

| Nucleic Acid Test (NAT) | HIV RNA | 1 week to 10-33 days[1][10] |

HIV-1 Cellular Entry and Signaling

The life cycle of HIV-1 begins with its entry into a host cell, primarily CD4+ T lymphocytes. This process is not merely a passive fusion but involves the hijacking of host cell signaling pathways to facilitate infection.

-

Binding: The viral envelope glycoprotein, gp120, binds to the CD4 receptor on the surface of the T cell[11].

-

Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which is typically the chemokine receptor CXCR4 or CCR5[11].

-

Coreceptor Binding & Signaling: The interaction of gp120 with the chemokine coreceptor triggers intracellular signaling cascades. This can involve the activation of protein tyrosine kinases like Pyk2 and downstream pathways such as the MAPK and NF-κB pathways[11][12]. These signaling events can modulate cell functions like cytoskeletal rearrangement, preparing the cell for viral entry and replication[13].

-

Fusion: The binding to the coreceptor initiates another conformational change, leading to the insertion of the viral gp41 fusion peptide into the host cell membrane, culminating in the fusion of the viral and cellular membranes.

Viral proteins like Nef, Tat, and Vpr can further manipulate T-cell signaling pathways to sustain viral replication and inhibit apoptosis in the infected cell[13].

Detailed Experimental Protocol

The following is a generalized protocol for a manual fourth-generation HIV Ag/Ab ELISA. Researchers must always adhere to the specific instructions provided with their commercial assay kit.

A. Reagent and Sample Preparation

-

Bring Reagents to Room Temperature: Allow all kit components and samples to equilibrate to room temperature (25-30°C) before use[4].

-

Prepare Wash Buffer: If provided as a concentrate, dilute the wash buffer to its working concentration (e.g., 1:20) with distilled or deionized water[4][14].

-

Sample Preparation: Use human serum or plasma collected in appropriate anticoagulant tubes (e.g., EDTA, citrate)[3]. Centrifuge samples to remove particulate matter. Avoid using hemolyzed or lipemic samples[15]. Samples can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage[15].

B. Assay Procedure

-

Well Setup: Secure the required number of microwell strips in the plate frame. Designate wells for blank, negative controls, positive controls, and patient samples[15].

-

Add Reagents and Samples:

-

First Incubation: Cover the plate with a sealer and incubate at 37°C for 60 minutes[5][6].

-

Washing Step: Aspirate the contents of the wells. Wash each well 5-6 times with diluted wash buffer, allowing a 30-60 second soak time for each wash. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual liquid[5][6].

-

Add HRP-Conjugate: Add 100 µL of the HRP-Conjugate solution to each well (except the blank)[6].

-

Second Incubation: Cover the plate and incubate at 37°C for 30 minutes[6].

-

Second Washing Step: Repeat the washing procedure as described in step 4.

-

Substrate Addition: Add 100 µL of substrate solution (e.g., 50 µL Chromogen A and 50 µL Chromogen B) to all wells, including the blank. Mix gently[6].

-

Third Incubation: Incubate the plate at room temperature (or 37°C, per kit) for 30 minutes, protected from direct light[5][6]. A blue color will develop in reactive wells.

-

Stop Reaction: Add 50 µL or 100 µL of Stop Solution (e.g., dilute sulfuric acid) to each well. The color will change from blue to yellow[5][6].

-

Read Results: Read the optical density (absorbance) of each well at 450 nm using a microplate reader, typically within 30 minutes of adding the stop solution[5].

C. Interpretation of Results

-

Calculate Cut-off Value: The cut-off value is typically calculated based on the mean absorbance of the negative controls (e.g., Cut-off = Mean OD of Negative Controls + 0.1). Refer to the kit insert for the specific formula.

-

Interpret Sample Results:

-

Non-reactive (Negative): Sample absorbance is less than the cut-off value.

-

Reactive (Positive): Sample absorbance is greater than or equal to the cut-off value.

-

Borderline/Equivocal: Samples with absorbance values close to the cut-off (e.g., ±10%) should be retested in duplicate[6].

-

All initially reactive specimens must be retested in duplicate. Repeatedly reactive samples are considered positive by the screening assay and require further confirmatory testing[6].

References

- 1. Fourth-Generation Enzyme-Linked Immunosorbent Assay for the Simultaneous Detection of Human Immunodeficiency Virus Antigen and Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 4th Generation HIV Detection Kit – ELISA – For Generations to Come - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 3. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

- 4. bhatbiotech.com [bhatbiotech.com]

- 5. tulipgroup.com [tulipgroup.com]

- 6. atlas-medical.com [atlas-medical.com]

- 7. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm [stacks.cdc.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. What Is a 4th Generation HIV Test? [healthline.com]

- 11. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tulipgroup.com [tulipgroup.com]

- 15. fn-test.com [fn-test.com]

Immunological markers detected by fourth-generation HIV screening

An In-depth Guide to Immunological Markers Detected by Fourth-Generation HIV Screening

Fourth-generation HIV screening assays represent a significant advancement in the early detection of HIV infection. By simultaneously identifying both HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2, these tests substantially reduce the diagnostic window compared to previous generations of assays. This guide provides a detailed overview of the core immunological markers, assay performance, and the methodologies employed in these critical diagnostic tools.

Core Immunological Markers

Fourth-generation assays are designed to detect two primary types of immunological markers present during different stages of HIV infection:

-

HIV-1 p24 Antigen: The p24 antigen is a structural core protein of the HIV-1 virus.[1] It becomes detectable in the blood as early as 14 days post-exposure, peaking before the appearance of antibodies.[2] Its presence is a direct indicator of active viral replication and is the key to diagnosing acute HIV-1 infection.[3][4] High levels of p24 are characteristic of the brief period between infection and seroconversion.[1]

-

HIV-1 and HIV-2 Antibodies (IgM and IgG): The host immune system produces antibodies in response to viral antigens.[5] Fourth-generation tests are designed to detect antibodies against both HIV-1 (including the diverse Group M and Group O) and HIV-2.[6][7] The inclusion of both IgM and IgG antibody detection allows for the identification of infection from the early post-seroconversion phase through chronic stages.[3]

The simultaneous detection of both p24 antigen and antibodies allows these assays to bridge the "window period" where only one marker may be present, thus enabling earlier and more accurate diagnosis.[8]

Timeline of Marker Detection

The ability of fourth-generation assays to detect HIV infection earlier than previous generations is due to the different timelines for the appearance of p24 antigen and antibodies.

Caption: Timeline of HIV marker appearance and corresponding test detection windows.

Quantitative Data Presentation: Assay Performance

The performance of fourth-generation HIV assays is characterized by high sensitivity and specificity. The tables below summarize performance data for several widely used commercial assays.

Table 1: Sensitivity of Fourth-Generation HIV Assays

| Assay | Sensitivity (95% CI) | Population/Sample Type | Citation |

|---|---|---|---|

| Elecsys HIV Duo | 100.00% (99.81–100.00) | Diverse US & non-US populations | [5] |

| Abbott ARCHITECT HIV Ag/Ab Combo | 100% | General | [9] |

| Bio-Rad GS HIV Combo Ag/Ab EIA | 100% (99.70-100.0) | General | [10] |

| General 4th Gen Assays | >99.7% | General |[6] |

Table 2: Specificity of Fourth-Generation HIV Assays

| Assay | Specificity (95% CI) | Population/Sample Type | Citation |

|---|---|---|---|

| Elecsys HIV Duo | 99.84% (99.73–99.91) | Diverse US & non-US populations | [5] |

| Bio-Rad GS HIV Combo Ag/Ab EIA | 99.87% (99.76–99.93) | Low-risk populations | [7] |

| Bio-Rad GS (4th Gen) | 99.91% (99.84–99.96) | Low-prevalence | [11] |

| General 4th Gen Assays | >99.5% | General |[6] |

Table 3: Diagnostic Window Periods

| Test Generation | Markers Detected | Median Window Period | Time to 99% Detection | Citation |

|---|---|---|---|---|

| Fourth-Generation | p24 Antigen & HIV-1/2 Ab | 18 days | 44 days | [1] |

| Third-Generation | HIV-1/2 Ab (IgG, IgM) | ~21 days | ~60 days | [9][12] |

| First/Second-Generation | HIV-1 Ab (IgG) | 6-12 weeks | >12 weeks |[12] |

Experimental Protocols and Methodologies

Fourth-generation HIV screening tests are typically based on enzyme-linked immunosorbent assay (ELISA), enzyme immunoassay (EIA), or chemiluminescent microparticle immunoassay (CMIA) principles.[4][11] The core methodology involves a "sandwich" immunoassay format.

Caption: Generalized experimental workflow for fourth-generation HIV immunoassays.

The ARCHITECT HIV Ag/Ab Combo assay is a two-step chemiluminescent microparticle immunoassay (CMIA).[13]

-

Sample Preparation: Use human serum or plasma (collected with EDTA or heparin). Centrifuge specimens before use.[9]

-

Step 1: Incubation and Binding:

-

The patient sample, wash buffer, assay diluent, and paramagnetic microparticles are combined.

-

The microparticles are coated with recombinant HIV-1/HIV-2 antigens and monoclonal anti-p24 antibodies.[13]

-

If present in the sample, HIV-1/2 antibodies bind to the coated antigens, and p24 antigen binds to the coated anti-p24 antibodies.

-

-

Wash: After incubation, a magnetic field is applied to hold the microparticles while unbound materials are washed away.

-

Step 2: Conjugate Addition and Sandwich Formation:

-

Acridinium-labeled anti-p24 antibody conjugate is added, which binds to the captured p24 antigen.

-

Biotinylated HIV-1/2 antigens are also added, which bind to the captured anti-HIV antibodies. This is followed by the addition of acridinium-labeled anti-biotin antibodies.

-

-

Second Wash: A subsequent wash cycle removes unbound conjugate.

-

Signal Generation: Pre-Trigger and Trigger Solutions are added to the reaction mixture. The resulting chemiluminescent reaction is measured as relative light units (RLUs).[9]

-

Interpretation: The instrument calculates a signal-to-cutoff (S/CO) ratio. A specimen with an S/CO value ≥ 1.00 is considered reactive.

This assay is an enzyme immunoassay based on the sandwich principle.[6]

-

Sample Preparation: Use human serum or plasma.

-

Incubation:

-

Wash: Wash the wells 5 times with diluted wash buffer to remove unbound materials.

-

Conjugate Addition:

-

Add 100 µL of Conjugate 1 (peroxidase-conjugated anti-p24) and Conjugate 2 (peroxidase-conjugated HIV-1/2 antigens) to each well.

-

Incubate for 60 minutes at 37°C.

-

-

Second Wash: Repeat the wash step as described above.

-

Substrate Addition and Color Development:

-

Add 100 µL of the substrate solution (TMB) to each well.

-

Incubate for 30 minutes at room temperature in the dark. A color develops in the presence of the bound enzyme.

-

-

Stopping the Reaction: Add 100 µL of Stop Solution (sulfuric acid) to each well.[7]

-

Interpretation: Read the optical density (OD) at 450 nm with a reference wavelength of 620-630 nm. The specimen OD is compared to a calculated cutoff value to determine reactivity.[6]

Diagnostic Logic and Confirmatory Pathway

A reactive result from a fourth-generation screening assay is considered a preliminary positive and requires confirmation. The Centers for Disease Control and Prevention (CDC) recommends a specific algorithm for laboratory diagnosis.[2][12]

Caption: CDC-recommended algorithm for HIV diagnosis using a 4th-gen initial test.

This algorithm begins with the sensitive fourth-generation assay.[14] A reactive result is followed by an antibody differentiation assay to confirm the presence of antibodies and distinguish between HIV-1 and HIV-2.[15] If the initial screen is reactive but the differentiation assay is negative or indeterminate, it may indicate a very early acute infection where antibodies have not yet developed. In this case, an HIV-1 Nucleic Acid Test (NAT) is performed to detect viral RNA directly.[15][16]

References

- 1. fda.gov [fda.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. huttc.org [huttc.org]

- 4. What Is a 4th Generation HIV Test? [healthline.com]

- 5. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. Fourth generation assays for HIV testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the Abbott ARCHITECT HIV Ag/Ab combo assay for determining recent HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding 4th Generation HIV Tests: How They Work and Why They Matter [vanguarddiagnostics.com]

- 12. HIV Testing - Clinical Guidelines Program [hivguidelines.org]

- 13. fda.gov [fda.gov]

- 14. Laboratory testing for the diagnosis of HIV infection : updated recommendations [stacks.cdc.gov]

- 15. Core Concepts - HIV Diagnostic Testing - Screening and Diagnosis - National HIV Curriculum [hiv.uw.edu]

- 16. Figure 2, HIV Laboratory Testing Algorithm [a] - HIV Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual-Detection Advantage: A Technical Guide to Antigen/Antibody Combination Assays

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The simultaneous detection of both pathogen-specific antigens (Ag) and host-generated antibodies (Ab) represents a significant advancement in infectious disease diagnostics. These combination (combo) assays, often referred to as 4th generation immunoassays, offer distinct theoretical and practical advantages over traditional antibody-only tests. This technical guide elucidates the core principles underpinning the superiority of Ag/Ab combo assays, with a primary focus on their ability to reduce the diagnostic window period, enhance sensitivity during acute infection, and improve overall diagnostic accuracy. By providing a more comprehensive snapshot of the host-pathogen interaction, these assays empower earlier clinical intervention and are a critical tool in drug development and epidemiological surveillance.

The Core Principle: Bridging the Diagnostic Gap

The fundamental advantage of an Ag/Ab combo test lies in its ability to detect two distinct markers of infection that appear at different times. Following exposure to a pathogen, there is a period before the host's immune system mounts a detectable antibody response. This is known as the "window period." During this early phase, however, pathogen-specific antigens are often present and circulating in the bloodstream.

-

Antigen (Ag) Detection: Targets proteins or other macromolecules that are constituent parts of the infectious agent (e.g., HIV p24 antigen). Antigen levels are typically highest in the very early stages of infection, before the antibody response has fully matured.[1][2]

-

Antibody (Ab) Detection: Identifies the host's immune response (e.g., IgM and IgG antibodies) to the pathogen. While a robust indicator of infection, antibodies take time to be produced in sufficient quantities for detection.[3][4]